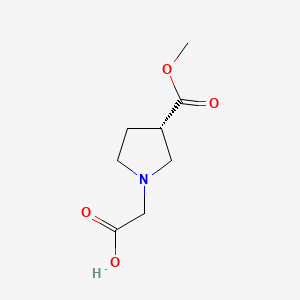

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(3S)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOXHZAFNUHWPR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744448 | |

| Record name | [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292324-46-9 | |

| Record name | [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

This guide provides a comprehensive overview and detailed protocols for the synthesis of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is presented with a focus on practical application, addressing potential challenges and offering insights into the rationale behind procedural choices.

Introduction

This compound is a chiral bifunctional molecule incorporating a substituted pyrrolidine ring. The pyrrolidine motif is a prevalent scaffold in a multitude of pharmaceuticals due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[1][2] This particular derivative, with its carboxylic acid and methyl ester functionalities, serves as a versatile intermediate for the synthesis of more complex target molecules, including enzyme inhibitors and receptor agonists.

The synthetic approach detailed herein is a three-stage process, commencing with the readily available (S)-pyrrolidine-3-carboxylic acid (also known as (S)-β-proline). The core of this strategy lies in the sequential esterification of the carboxylic acid, followed by N-alkylation to introduce the acetic acid moiety, and culminating in a selective hydrolysis to furnish the final product.

Overall Synthetic Strategy

The synthesis is designed as a linear sequence, prioritizing commercially available starting materials and employing robust and scalable chemical transformations.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of (S)-Pyrrolidine-3-carboxylic acid methyl ester

The initial step involves the esterification of the carboxylic acid group of (S)-pyrrolidine-3-carboxylic acid. A highly efficient and practical method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol.[3] This system generates hydrochloric acid in situ, which catalyzes the esterification reaction under mild conditions.

Experimental Protocol 1: Esterification

-

Reagent Preparation:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend (S)-pyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous methanol (approximately 10 mL per gram of amino acid).

-

Cool the suspension to 0 °C in an ice bath.

-

-

Reaction Execution:

-

Slowly add trimethylchlorosilane (2 equivalents) to the stirred suspension. The addition is exothermic and should be performed cautiously.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 12-24 hours.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product as a hydrochloride salt.

-

The crude (S)-pyrrolidine-3-carboxylic acid methyl ester hydrochloride can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.

-

| Reagent | Molar Ratio | Purpose |

| (S)-Pyrrolidine-3-carboxylic acid | 1 | Starting Material |

| Methanol | Solvent | Reagent and Solvent |

| Trimethylchlorosilane | 2 | In situ HCl generation |

Part 2: N-Alkylation of (S)-Pyrrolidine-3-carboxylic acid methyl ester

The second stage of the synthesis is the N-alkylation of the pyrrolidine nitrogen with an ethyl haloacetate, typically ethyl bromoacetate. This reaction is a nucleophilic substitution where the secondary amine acts as the nucleophile.[4] The reaction is generally carried out in the presence of a mild base to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol 2: N-Alkylation

-

Reagent Preparation:

-

Dissolve (S)-pyrrolidine-3-carboxylic acid methyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.5-3 equivalents).

-

-

Reaction Execution:

-

To the stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete as indicated by TLC analysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, ethyl (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetate, can be purified by column chromatography on silica gel.

-

| Reagent | Molar Ratio | Purpose |

| (S)-Pyrrolidine-3-carboxylic acid methyl ester HCl | 1 | Starting Material |

| Ethyl bromoacetate | 1.1-1.2 | Alkylating Agent |

| Potassium Carbonate | 2.5-3 | Base |

| Acetonitrile or DMF | Solvent | Reaction Medium |

Part 3: Selective Hydrolysis of the Ethyl Ester

This final step is the most critical as it requires the selective hydrolysis of the ethyl ester of the newly introduced acetic acid moiety without affecting the methyl ester on the pyrrolidine ring. The steric hindrance around the methyl ester is slightly greater, and the electronic environments are different, which can be exploited to achieve selectivity.

Conceptual Approach to Selective Hydrolysis

Achieving selective hydrolysis between two different alkyl esters presents a significant synthetic challenge. The relative rates of hydrolysis for methyl and ethyl esters are similar under standard acidic or basic conditions, making selective cleavage difficult.[5] Therefore, specialized reagents or conditions are often required.

One promising, albeit not directly analogous, method for selective ester cleavage is the use of organotin reagents. For instance, trimethyltin hydroxide (TMTOH) has been successfully employed for the mild and selective hydrolysis of methyl esters on solid supports.[6] The principle of using a sterically sensitive or electronically specific reagent could be adapted for the selective hydrolysis of the less hindered ethyl ester in our target molecule.

Caption: Conceptual diagram of the selective hydrolysis step.

Experimental Protocol 3: Selective Hydrolysis (Proposed)

This protocol is a proposed starting point and may require optimization.

-

Reagent Preparation:

-

Dissolve ethyl (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetate (1 equivalent) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

-

Reaction Execution (Option A: Chemical Hydrolysis):

-

Cool the solution to 0 °C.

-

Add a carefully controlled amount of a hydrolyzing agent. One might explore the use of a sterically hindered base or a specific Lewis acid to preferentially coordinate with the less hindered ethyl ester. A reagent like trimethyltin hydroxide could be investigated, although its selectivity for ethyl over methyl esters in this specific context is not established.

-

Monitor the reaction progress closely by TLC or LC-MS to maximize the formation of the desired product while minimizing the hydrolysis of the methyl ester.

-

-

Reaction Execution (Option B: Enzymatic Hydrolysis):

-

Alternatively, employ a lipase enzyme that exhibits selectivity for ethyl esters. The reaction would typically be carried out in a buffered aqueous solution, possibly with a co-solvent to ensure substrate solubility.

-

The choice of enzyme and reaction conditions (pH, temperature) would need to be screened for optimal selectivity and conversion.

-

-

Work-up and Purification:

-

Once the reaction has reached the desired level of conversion, quench the reaction accordingly (e.g., by neutralization if a base or acid is used, or by denaturation of the enzyme).

-

Extract the aqueous phase with a suitable organic solvent to remove any unreacted starting material.

-

Acidify the aqueous phase to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Further purification can be achieved by recrystallization or preparative HPLC if necessary.

-

| Parameter | Consideration |

| Reagent | Stoichiometry and type of hydrolyzing agent are critical for selectivity. |

| Solvent | A mixture of organic solvent and water is typically used. |

| Temperature | Lower temperatures may enhance selectivity. |

| Monitoring | Close monitoring is essential to prevent over-reaction. |

Conclusion

The synthesis of this compound presented in this guide offers a robust and logical pathway from a readily available starting material. While the initial esterification and N-alkylation steps are well-established transformations, the final selective hydrolysis requires careful consideration and potential optimization. The proposed strategies for this critical step provide a solid foundation for researchers to develop a high-yielding and scalable process for the production of this valuable synthetic intermediate.

References

- Brown, D. G., & Boström, J. (2016). Analysis of past and present scaffolds in drug discovery. Journal of medicinal chemistry, 59(9), 4443-4458.

-

Cuyas, E., et al. (2013). Mild, efficient and selective hydrolysis of polymer-supported methyl esters using trimethyltin hydroxide. Tetrahedron Letters, 54(43), 5873-5876. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

-

Wikipedia contributors. (2023, October 28). Amine alkylation. In Wikipedia, The Free Encyclopedia. [Link]

-

Moffett, R. B. (1953). 1-Pyrrolidineacetic acid, α-methyl-, ethyl ester. Organic Syntheses, 33, 82. [Link]

-

Reddy, K. L., et al. (2007). A convenient synthesis of amino acid methyl esters. Tetrahedron Letters, 48(42), 7579-7581. [Link]

-

Ranu, B. C., & Sarkar, A. (1989). A mild and selective method of ester hydrolysis. Synthetic Communications, 19(3-4), 621-628. [Link]

-

Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]

-

Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. [Link]

Sources

- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Profiling of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

Executive Summary

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a chiral, non-canonical amino acid derivative incorporating a pyrrolidine scaffold. Such structures are of significant interest in medicinal chemistry as versatile building blocks for novel therapeutics.[1][2] The successful progression of any drug candidate from discovery to clinical application is fundamentally dependent on its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation feasibility and stability. This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of this compound. We present not just a list of properties, but the strategic rationale and detailed experimental protocols required to generate a robust data package for this molecule. The methodologies described herein are designed to be self-validating and provide the critical insights needed by researchers, medicinal chemists, and drug development professionals to make informed decisions in the lead optimization and preclinical development phases.

Foundational Analysis: Structure and Predicted Behavior

A rigorous analysis of a molecule's chemical structure is the cornerstone of its physicochemical assessment. It allows us to anticipate its behavior and design a logical experimental strategy.

Molecular Structure: this compound

Key Structural Features & Their Implications:

-

Tertiary Amine: The pyrrolidine nitrogen is a basic center, capable of accepting a proton. Its pKa will be crucial in determining the molecule's charge at physiological pH.

-

Carboxylic Acid: This is an acidic functional group that will donate a proton. Its pKa will dictate the ionization state of this part of the molecule.

-

Ester (Methoxycarbonyl): This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which is a critical consideration for chemical stability.[5]

-

Chiral Center: The stereochemistry at the 3-position of the pyrrolidine ring is fixed as (S).

Predicted Behavior: The presence of both a basic nitrogen and an acidic carboxylic acid group means this compound is amphoteric . It will exist as a zwitterion at a specific pH range, and its net charge will be highly dependent on the pH of its environment. This pH-dependent ionization directly impacts its most critical physicochemical properties: lipophilicity and aqueous solubility.

Core Physicochemical Properties: Experimental Determination

This section details the experimental protocols for determining the essential physicochemical parameters. The causality behind each methodological choice is explained to provide a deeper understanding of the data generated.

Ionization Constant (pKa)

Why It's Critical: The pKa values define the pH at which 50% of the acidic and basic groups are ionized. For this molecule, we expect at least two pKa values (pKa₁ for the carboxylic acid and pKa₂ for the tertiary amine). Knowing these values is essential to predict the compound's charge in different biological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4), which in turn governs absorption, distribution, and target engagement.[6]

Methodology: Potentiometric Titration

This is the gold-standard method for experimental pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[7]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of this compound at a precise concentration (e.g., 1-10 mM) in deionized, degassed water. Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Initial Titration (Acid): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate all functional groups. Record the pH after each addition of titrant.

-

Back Titration (Base): Following the acid titration, titrate the now fully protonated sample with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the pH meticulously after each incremental addition.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.[8]

-

The pKa values are determined from the pH at the half-equivalence points. The pKa for the carboxylic acid will be the pH at the halfway point to the first equivalence point, and the pKa for the amine will be the pH at the halfway point between the first and second equivalence points.[8]

-

Causality & Trustworthiness: Potentiometric titration is a direct measure of proton exchange, providing highly accurate and reproducible pKa values. The use of standardized titrants and a calibrated pH meter ensures the self-validating nature of the protocol.

Lipophilicity (LogP & LogD)

Why It's Critical: Lipophilicity, or the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its solubility, and its potential for off-target binding.[9]

-

LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule.[10]

-

LogD (Distribution Coefficient): Measures the lipophilicity of the molecule at a specific pH, accounting for all ionized and neutral species present. For an ionizable compound like ours, LogD is the more biologically relevant parameter.[10][11]

Methodology: Shake-Flask Method for LogD at pH 7.4

This classic method directly measures the distribution of the compound between two immiscible phases: n-octanol (simulating a lipid membrane) and an aqueous buffer.[11]

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and pre-saturate the PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1).

-

Equilibration: Cap the vial and shake it gently at a constant temperature for a sufficient time (e.g., 1-24 hours) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase (aqueous and octanol). Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Causality & Trustworthiness: The shake-flask method is considered the "gold standard" because it is a direct measurement of partitioning.[12] Using a pH of 7.4 provides a direct measure of lipophilicity in a physiologically relevant context (blood plasma). The use of a validated HPLC method for quantification ensures that only the parent compound is being measured, excluding any potential degradants.

Aqueous Solubility

Why It's Critical: A compound must be in solution to be absorbed and to interact with its biological target. Poor solubility is a major cause of failure for drug candidates.[13] Given the amphoteric nature of this molecule, its solubility is expected to be highly pH-dependent.

Methodology: Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is crucial for pre-formulation studies.[14][15]

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing each buffer. The excess solid is critical to ensure that an equilibrium between the solid and dissolved states is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step; filtration is often used, but care must be taken to avoid adsorption of the compound onto the filter material.[13] Centrifugation followed by careful removal of the supernatant is an alternative.

-

Quantification: Dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

-

Solid-State Analysis (Optional but Recommended): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[13]

Causality & Trustworthiness: This protocol measures the solubility at equilibrium, providing a definitive value for formulation development.[12] By testing across a range of pH values, a complete profile is generated that can predict solubility in different parts of the GI tract. The optional solid-state analysis confirms that the measured solubility corresponds to a specific, stable crystalline form.

Chemical Stability

Why It's Critical: Chemical stability determines a drug's shelf-life, storage conditions, and potential to form toxic degradation products.[16] The ester and pyrrolidine ring in our compound are potential sites of degradation.

Methodology: Forced Degradation (Stress Testing)

This involves subjecting the compound to harsh conditions to deliberately induce degradation, thereby identifying potential degradation pathways and validating the stability-indicating power of the analytical method.[5][16]

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Application of Stress Conditions: Expose the samples to the conditions outlined in the table below. Include a control sample kept at ambient temperature in the dark.

-

Sample Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the percentage of each degradant formed using area normalization.

-

Use LC-MS to obtain the mass-to-charge ratio of degradant peaks to help elucidate their structures.[5]

-

Forced Degradation Conditions Table:

| Stress Condition | Reagent / Condition | Typical Temperature |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 60°C |

| Base Hydrolysis | 0.1 M NaOH | 60°C |

| Oxidation | 3-6% H₂O₂ | Room Temperature |

| Thermal | Solid compound & solution | 80°C |

| Photostability | Solid & solution | ICH Q1B light conditions |

Causality & Trustworthiness: This systematic approach proactively identifies liabilities in the molecule's structure. The primary degradation pathway for pyrrolidine derivatives often involves oxidation of the nitrogen atom or hydrolysis of susceptible groups like esters.[16] This study is essential for developing robust formulations and defining appropriate storage conditions.

Data Visualization and Workflows

Integrated Physicochemical Profiling Workflow

A logical, sequential approach to characterization saves time and resources. The results of initial tests inform the conditions for subsequent, more complex assays.

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Interdependence of Key Physicochemical Properties

The ionization state (governed by pKa and pH) is the central pivot influencing both lipophilicity and solubility.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. chemwhat.com [chemwhat.com]

- 4. chiralen.com [chiralen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgosolver.com [orgosolver.com]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. acdlabs.com [acdlabs.com]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Solubility Test | AxisPharm [axispharm.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chiral molecule, (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical considerations for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete experimental dataset for this specific molecule is not publicly available, this guide leverages established principles, data from analogous structures, and predictive methodologies to provide a robust framework for its structural elucidation.

Introduction to this compound and its Spectroscopic Importance

This compound is a substituted proline derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The precise determination of its three-dimensional structure is paramount for understanding its chemical properties and biological activity. Spectroscopic methods provide a powerful, non-destructive means to confirm the molecular structure, identify functional groups, and ensure the purity of synthetic batches.

This guide will delve into the expected spectroscopic signatures of this molecule, providing a detailed analysis of how its unique structural features translate into specific patterns in NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment of the proton and carbon framework.

Predicted ¹H NMR Spectral Data

In the absence of experimental spectra, predictive algorithms based on machine learning can provide a reliable estimation of the ¹H NMR chemical shifts.[1][2] The following table presents predicted ¹H NMR data for this compound, offering a baseline for experimental verification.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-α (acetic acid) | ~3.2 - 3.4 | Singlet | 2H |

| H-3 (pyrrolidine) | ~2.9 - 3.1 | Multiplet | 1H |

| H-2, H-5 (pyrrolidine, axial & equatorial) | ~2.8 - 3.2 | Multiplets | 4H |

| H-4 (pyrrolidine, axial & equatorial) | ~2.0 - 2.4 | Multiplets | 2H |

| OCH₃ (ester) | ~3.7 | Singlet | 3H |

| COOH | ~10 - 12 | Broad Singlet | 1H |

Note: Predicted values can vary based on the algorithm and solvent used. These values serve as a guide for spectral interpretation.

Causality Behind Predicted Shifts:

-

The protons on the pyrrolidine ring (H-2, H-3, H-4, H-5) are expected to show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

-

The diastereotopic nature of the methylene protons on the pyrrolidine ring will likely result in distinct chemical shifts and complex coupling.

-

The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, and its position can be highly dependent on concentration and solvent.[3]

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The expected chemical shift regions are as follows:

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region, typically between 170-180 ppm, corresponding to the carboxylic acid and the ester carbonyls.

-

Pyrrolidine Carbons (C-N): The carbons of the pyrrolidine ring attached to the nitrogen will appear in the range of 40-60 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methyl ester group will resonate around 50-55 ppm.

-

Acetic Acid Methylene Carbon (-CH₂-COOH): This carbon will likely appear in the 55-65 ppm range.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural assignment.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts.

-

Filter the solution into a standard 5 mm NMR tube.

Data Acquisition:

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Acquire a standard one-dimensional (1D) ¹H spectrum.

-

Acquire a 1D ¹³C spectrum.

-

To aid in structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=O stretch (Ester) | 1735-1750 | Strong |

| C-N stretch (Amine) | 1020-1250 | Medium |

| C-O stretch (Ester & Carboxylic Acid) | 1000-1300 | Strong |

Interpretation of Key Bands:

-

The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[4][5][6] This broadening is due to hydrogen bonding.

-

Two distinct carbonyl (C=O) stretching bands are anticipated, one for the carboxylic acid and one for the ester. The ester carbonyl typically appears at a slightly higher wavenumber.[5]

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[7][8][9][10]

Expected Mass Spectral Data

-

Molecular Ion: The molecular formula of this compound is C₈H₁₃NO₄, with a molecular weight of 187.19 g/mol .

-

In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺) is expected at m/z 188.09.

-

In negative ion mode, the deprotonated molecule ([M-H]⁻) would be observed at m/z 186.08.

-

-

Key Fragmentation Patterns: Tandem MS (MS/MS) experiments can reveal characteristic fragment ions. Common fragmentation pathways for N-substituted pyrrolidines involve cleavage of the ring or loss of substituents.[11] A potential fragmentation pathway is the neutral loss of the methoxycarbonyl group or the acetic acid moiety.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography (LC) system for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization.

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or LC.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform MS/MS analysis on the molecular ion to obtain fragmentation data for structural confirmation.

Visualization of Key Structural and Processual Information

To further clarify the relationships between the molecular structure and the expected data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a detailed framework for acquiring and interpreting NMR, IR, and MS data. By combining predictive methods with established experimental protocols and a thorough understanding of the underlying chemical principles, researchers can confidently elucidate and confirm the structure of this and related molecules. The methodologies described herein are self-validating, ensuring a high degree of scientific integrity in the structural analysis process.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]

-

Kovács, B., Szabó, S., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 620. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

Zoller, C. A., et al. (2023). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]

-

Wikipedia. (2023). Electrospray ionization. [Link]

-

Kruve, A., & Kaupmees, K. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(9), 5079–5086. [Link]

-

Zoller, C. A., et al. (2023). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for compound 1. Retrieved January 15, 2026, from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrolidine Acetic Acid Derivatives

The five-membered pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its significance in drug discovery is underscored by its presence in over 37 FDA-approved drugs.[1] Unlike its aromatic counterpart, pyrrole, the pyrrolidine ring is a saturated, sp³-hybridized scaffold, which confers a non-planar, three-dimensional geometry—a critical attribute for effective molecular recognition and binding to biological targets.[1] This inherent three-dimensionality, often described as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[1]

When functionalized with an acetic acid moiety, the resulting pyrrolidine acetic acid derivatives gain an additional key interaction point, typically a carboxylic acid group that can act as a hydrogen bond donor/acceptor or a metal chelator. This combination of a versatile, chiral scaffold and a potent pharmacophoric group has given rise to a diverse class of compounds with a wide spectrum of biological activities. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these derivatives, grounded in field-proven experimental insights for researchers and drug development professionals.

Core Physicochemical & Stereochemical Considerations

The biological activity of pyrrolidine derivatives is profoundly influenced by the ring's conformational flexibility and the stereochemistry of its substituents.[1]

-

Ring Puckering and Conformation: Inductive and stereoelectronic effects from substituents dictate the puckering of the pyrrolidine ring. For example, a cis-4-CF₃ substituent was shown to favor a pseudo-axial conformation of a 2-acetic acid group, which was identified as the primary pharmacophore for G-protein coupled receptor 40 (GRP40) agonism, crucial for treating type 2 diabetes.[1]

-

Basicity and Nucleophilicity: The nitrogen atom imparts basicity and nucleophilicity to the scaffold, making the N-1 position a prime site for substitution.[1] In fact, 92% of FDA-approved pyrrolidine-containing drugs are substituted at this position.[1]

-

Stereochemistry: The presence of multiple chiral centers allows for the synthesis of stereoisomers with distinct biological profiles. The spatial orientation of substituents can dramatically alter the binding mode to enantioselective targets like enzymes and receptors, often leading to one enantiomer being significantly more active than the other.[1]

The following diagram illustrates the general workflow for developing novel agents from this scaffold.

Therapeutic Applications and Structure-Activity Relationships

Anti-inflammatory and Analgesic Activity

A significant area of investigation for pyrrolidine derivatives is in the management of inflammation and pain, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

-

Mechanism of Action (COX Inhibition): COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Pyrrolidine derivatives have been designed as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that target COX-1 and COX-2.[3][4]

-

Structure-Activity Relationship (SAR): Studies have shown that substitutions on the pyrrolidine ring and associated aromatic moieties are critical for activity. For instance, in a series synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines, compounds A-1 and A-4 emerged as the most potent anti-inflammatory and analgesic agents, respectively, suggesting they could be promising leads for new NSAIDs.[3][4] Another study on pyrrolidine-2,5-dione derivatives identified compounds with significant COX inhibitory activity and low ulcerogenic potential.[1]

| Compound Class | Target | Key SAR Findings | Potency (Example) | Reference |

| Pyrrolidin-1-yl-acetamide Derivatives | COX-1, COX-2 | Specific aniline substitutions enhance potency. | A-1 and A-4 showed highest effects in vivo. | [3][4] |

| Pyrrolidine-2,5-dione Derivatives | COX, 5-LOX | Multi-target inhibition possible with specific substitutions. | IC₅₀ = 105 µg/mL (5-LOX) | [5] |

| Pyrrolidine Amides | NAAA | Small, lipophilic 3-phenyl substituents are preferred. A rigid 4-phenylcinnamoyl group showed good activity. | Low micromolar inhibition for compound 4g. | [6] |

Antidiabetic Activity

Pyrrolidine derivatives are effective inhibitors of enzymes involved in carbohydrate metabolism, making them promising candidates for treating type 2 diabetes.[7][8]

-

Mechanism of Action (α-Glucosidase/α-Amylase Inhibition): These enzymes, located in the intestine, are responsible for breaking down complex carbohydrates into absorbable simple sugars. Inhibiting them slows glucose absorption and helps regulate postprandial blood glucose levels.[7] Polyhydroxylated pyrrolidines, known as aza-sugars, are particularly effective as they mimic the transition state of carbohydrate processing enzymes.[1]

-

Mechanism of Action (DPP-IV Inhibition): Dipeptidyl peptidase-4 (DPP-IV) is an enzyme that deactivates incretin hormones, which regulate glucose homeostasis. Inhibiting DPP-IV enhances insulin secretion.[8] The cyanopyrrolidine moiety is a highly effective pharmacophore for targeting the DPP-IV active site.[9]

-

Structure-Activity Relationship (SAR): In a study involving N-Boc-proline coupled with aromatic amines, the presence or absence of the Boc protecting group significantly influenced enzyme inhibition, highlighting the importance of the pyrrolidine nitrogen in molecular interactions.[7] For DPP-IV inhibitors, the stereochemistry of the pyrrolidine ring is crucial for potent inhibition.[9]

Anticancer Activity

The pyrrolidine scaffold is a core component of numerous compounds designed to combat cancer through various mechanisms.[1][2]

-

Mechanisms of Action: The anticancer effects of pyrrolidine derivatives are diverse. Some act as inhibitors of crucial enzymes like PI3K or receptor tyrosine kinases.[10][11] Others function as antimetastatic agents or induce apoptosis in cancer cells. For example, certain pyrrolidine-2,5-dione derivatives have shown significant cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cell lines.[1]

-

Structure-Activity Relationship (SAR): SAR analysis of one series revealed that thiophene-containing derivatives had better anticancer activity than their phenyl-bearing counterparts.[1] Furthermore, derivatives with electron-donating groups (e.g., methoxy, methyl) exhibited lower IC₅₀ values compared to those with electron-withdrawing groups.[1] In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were found to be most selective against prostate (PPC-1) and melanoma (IGR39) cancer cell lines, with EC₅₀ values in the 2.5–20.2 µM range.[11]

| Compound Class | Cancer Cell Line | Key SAR Findings | Potency (Example) | Reference |

| Pyrrolidine-2,5-dione Derivatives | MCF-7, HeLa | Thiophene ring superior to phenyl ring; Electron-donating groups enhance activity. | IC₅₀ = 17 µM (MCF-7), 19 µM (HeLa) | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1, IGR39 | N'-(5-nitrothiophen-2-yl)methylene) derivative showed antimetastatic potential. | EC₅₀ = 2.5–20.2 µM | [11] |

Neuroprotective and CNS Activity

The unique three-dimensional structure of the pyrrolidine ring makes it an excellent scaffold for agents targeting the central nervous system (CNS), particularly for neurodegenerative diseases like Alzheimer's.[12][13][14]

-

Mechanism of Action: Many neuroprotective pyrrolidine derivatives are designed as multi-target agents.[13] They can act as acetylcholinesterase (AChE) inhibitors to improve cognitive function, fatty acid amide hydrolase (FAAH) inhibitors to reduce neuroinflammation, and antioxidants.[13][14]

-

Structure-Activity Relationship (SAR): In a series of N-substituted pyrrolidines, the introduction of a naphthalene moiety significantly increased anti-AChE activity.[14] The stereochemistry was also critical, with the (R)-enantiomer often showing higher potency.[14]

Antiviral and Antibacterial Activity

Pyrrolidine derivatives have been developed as potent inhibitors of viral and bacterial enzymes.

-

Antiviral Activity: Novel pyrrolidines have been designed as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[15] MPro is essential for cleaving viral polyproteins to produce mature, functional viruses, making it an attractive target for broad-spectrum antiviral drugs.[15]

-

Antibacterial Activity: The rise of antibiotic resistance has spurred the development of new antibacterial agents. Pyrrolidine derivatives have shown promise against both Gram-positive and Gram-negative bacteria.[16] One strategy involves inhibiting enzymes responsible for antibiotic resistance, such as the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib]. Substituted pyrrolidine pentamines have been identified as effective inhibitors of this enzyme, restoring the efficacy of antibiotics like amikacin.[17]

Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental methodologies. Below are detailed protocols for common assays used in the evaluation of pyrrolidine acetic acid derivatives.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies used to assess antidiabetic potential.[7]

-

Objective: To determine the concentration of a test compound required to inhibit 50% of α-glucosidase activity (IC₅₀).

-

Materials:

-

α-glucosidase enzyme solution (1 U/mL)

-

0.1 M Phosphate buffer (pH 6.8)

-

1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate

-

0.1 N Sodium carbonate (Na₂CO₃)

-

Test compounds dissolved in DMSO

-

96-well microplate and reader

-

-

Procedure:

-

Preparation: Add 10 µL of the test compound solution (at various concentrations: 20, 40, 60, 80, 100 µg/mL) to the wells of a 96-well plate.

-

Enzyme Incubation: Add 10 µL of α-glucosidase enzyme solution to each well and incubate at 37 °C for 20 minutes.

-

Buffer Addition: Add 125 µL of 0.1 M phosphate buffer to each well.

-

Substrate Addition: Initiate the reaction by adding 20 µL of 1 M p-NPG substrate. Incubate the plate for an additional 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.

-

Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Calculation: The percent inhibition is calculated relative to a control (without inhibitor). The IC₅₀ value is determined by plotting percent inhibition against compound concentration.

-

Protocol 2: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay assesses cell metabolic activity and is a standard method for evaluating the cytotoxic potential of anticancer compounds.[18][19]

-

Objective: To measure the reduction in cell viability caused by a test compound.

-

Materials:

-

Cancer cell line (e.g., MCF-7, DLD-1)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

-

Procedure:

Conclusion and Future Perspectives

Substituted pyrrolidine acetic acid derivatives represent a highly versatile and valuable class of compounds in modern drug discovery. The scaffold's inherent stereochemical complexity and conformational flexibility provide a robust framework for designing potent and selective modulators of a wide range of biological targets. Significant progress has been made in developing derivatives with compelling anti-inflammatory, antidiabetic, anticancer, and neuroprotective properties.

Future research should focus on leveraging advanced synthetic methodologies to create more complex and diverse chemical libraries.[20][21] A deeper integration of computational modeling with empirical screening will be essential to refine SAR models and predict off-target effects more accurately.[17] Furthermore, as our understanding of disease pathology evolves, the development of multi-target pyrrolidine derivatives, capable of modulating several disease-related pathways simultaneously, holds immense promise for creating next-generation therapeutics with improved efficacy and safety profiles.[14]

References

- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflamm

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.

- Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells.

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegener

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegener

- Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022-02-04).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024-07-03).

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.

- Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024-01-18).

- (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Benchchem.

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2025-08-06).

- Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections.

- General structure of pyrrolidine derivatives and compound 15 being most...

- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ScienceDirect.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update.

- [Characteristics of pyrrolidone pharmacokinetics in r

- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023-11-27).

- Pyrrolidines in Drug Discovery. PharmaBlock.

- A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma. (2023-01-28). PubMed.

- A Comparative Guide to the Biological Activities of Substituted Pyrroles. Benchchem.

- Pyrrolidine‐2,3‐diones: Synthesis, reactions and biological activity. Scilit.

- Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a p

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Infectious Diseases and Therapy.

- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024-11-12).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. | Semantic Scholar [semanticscholar.org]

- 13. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Pyrrolidine synthesis [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Pyrrolidine Building Blocks

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Nature and Significance of the Chiral Pyrrolidine Ring

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of biologically active molecules.[1][2] Its prevalence in natural products, pharmaceuticals, and as a versatile synthetic intermediate underscores its significance in medicinal chemistry and drug discovery.[3][4][5] The true power of this scaffold, however, is unlocked through stereochemical control. The presence of up to four stereogenic centers allows for a vast exploration of three-dimensional chemical space, profoundly influencing a molecule's efficacy, safety, and metabolic profile.[6] This guide delves into the historical milestones and pivotal discoveries that have established chiral pyrrolidines as indispensable building blocks in modern organic synthesis and pharmaceutical research and development. From their origins in the chiral pool to the dawn of asymmetric organocatalysis, we will explore the innovative synthetic strategies that have provided access to these invaluable molecules.

Part 1: Early Innovations and the Rise of Proline Organocatalysis

The journey of chiral pyrrolidine building blocks is intrinsically linked to the evolution of asymmetric synthesis. The readily available, naturally occurring amino acid, L-proline, with its inherent chirality, served as an early and foundational building block.[6][]

The Seminal Discovery: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The 1970s marked a watershed moment with the near-simultaneous and independent discovery of the proline-catalyzed intramolecular aldol reaction by research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer).[8][9][10][11] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, demonstrated that a simple, chiral organic molecule like (S)-proline could catalyze a highly enantioselective carbon-carbon bond-forming reaction.[8][10][12]

The original Hajos-Parrish procedure utilized a catalytic amount of (S)-(-)-proline to effect the asymmetric cyclization of an achiral triketone, yielding a chiral ketol with remarkable enantiomeric excess.[8] This discovery was a harbinger of the field of asymmetric organocatalysis, showcasing that complex enzymatic machinery was not a prerequisite for achieving high levels of stereocontrol.[8][12]

The Rebirth of Proline Catalysis: The Advent of Intermolecular Reactions

Despite its significance, the full potential of proline catalysis remained largely untapped for nearly three decades. The turn of the 21st century witnessed a renaissance, spearheaded by the work of Benjamin List and Carlos F. Barbas III, who demonstrated the efficacy of proline in catalyzing intermolecular aldol reactions.[8][9][13][14] This breakthrough significantly expanded the scope and utility of proline catalysis, making it a versatile tool for a wide range of asymmetric transformations.[8][13]

The mechanistic underpinning of proline catalysis involves the formation of a nucleophilic enamine intermediate from the reaction of the carbonyl donor with the secondary amine of proline.[10][12] The chirality of the proline catalyst then directs the facial selectivity of the enamine's attack on the electrophilic carbonyl acceptor.[12][15] The carboxylic acid functionality of proline is also crucial, participating in the transition state to facilitate the reaction and enhance stereoselectivity.[9]

The success of the proline-catalyzed aldol reaction spurred the development of a host of other important asymmetric transformations, including the Mannich and Michael reactions, further solidifying the role of chiral pyrrolidines as powerful organocatalysts.[12][16]

Part 2: Key Synthetic Methodologies for Chiral Pyrrolidine Building Blocks

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of numerous innovative and efficient synthetic strategies. Beyond the direct use of proline, several other powerful methods have emerged.

The Enders SAMP/RAMP Hydrazone Alkylation

A significant advancement in the synthesis of chiral compounds, including those containing the pyrrolidine motif, was the development of the SAMP/RAMP hydrazone alkylation methodology by E. J. Corey and Dieter Enders in 1976, and its subsequent refinement by Enders' group.[17] This method utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are themselves synthesized from proline.[17][18]

The process involves the formation of a hydrazone between the chiral auxiliary and a ketone or aldehyde.[17] Deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral aza-enolate that undergoes highly stereoselective alkylation.[17] The methoxy group on the pyrrolidine ring plays a crucial role in chelating the lithium cation, which helps to create a rigid, well-defined transition state that directs the approach of the electrophile. Subsequent cleavage of the auxiliary, typically through ozonolysis or acidic hydrolysis, yields the desired chiral ketone or aldehyde with high enantiomeric purity.[17]

Table 1: Comparison of Key Asymmetric Pyrrolidine Synthesis Methodologies

| Methodology | Key Reagents | Core Transformation | Stereocontrol Element | Typical Products |

| Proline-Catalyzed Aldol | L- or D-Proline, Carbonyl compounds | Asymmetric C-C bond formation | Chiral catalyst | β-Hydroxy carbonyls |

| Enders SAMP/RAMP | SAMP or RAMP, Ketone/Aldehyde, LDA, Alkyl halide | Asymmetric α-alkylation | Chiral auxiliary | α-Substituted ketones/aldehydes |

| Dipolar Cycloaddition | Azomethine ylides, Alkenes, Chiral metal catalyst | [3+2] Cycloaddition | Chiral catalyst | Substituted pyrrolidines |

Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and convergent method for constructing the pyrrolidine ring.[19] The use of chiral metal catalysts, often complexes of copper or silver, allows for high levels of stereocontrol, enabling the formation of multiple stereocenters in a single step.[19] This strategy is particularly valuable for the synthesis of highly substituted and functionalized chiral pyrrolidines, which are often challenging to access through other means.[4][19]

Part 3: Prominent Chiral Pyrrolidine Building Blocks and Their Synthesis

The foundational discoveries in proline catalysis and chiral auxiliary-based methods have paved the way for the synthesis of a diverse array of valuable chiral pyrrolidine building blocks.

(S)-α,α-Diphenyl-2-pyrrolidinemethanol and its Derivatives

(S)-α,α-Diphenyl-2-pyrrolidinemethanol, often referred to as diphenylprolinol, is a highly versatile chiral building block and catalyst precursor.[20] Its synthesis typically starts from L-proline and involves reaction with a Grignard reagent, such as phenylmagnesium bromide, to introduce the two phenyl groups.[20][21][22]

This building block is a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine that is highly effective for the enantioselective reduction of ketones.[23] The bulky diphenylmethyl group creates a well-defined chiral environment, leading to high levels of stereoinduction.[23] Silyl ether derivatives of diphenylprolinol have also emerged as powerful organocatalysts for a variety of transformations, including Michael additions.[23]

Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol from L-Proline

Step 1: N-Protection of L-Proline

-

Suspend L-proline in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the N-Boc-L-proline with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Grignard Reaction

-

Prepare a Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

In a separate flask, dissolve the N-Boc-L-proline methyl ester (prepared by standard esterification methods) in anhydrous THF and cool to 0 °C.

-

Slowly add the Grignard reagent to the solution of the protected proline derivative.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude N-Boc protected product in a suitable solvent, such as dichloromethane.

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature to remove the Boc protecting group.

-

Neutralize the reaction mixture with a base and extract the product.

-

Purify the crude (S)-α,α-diphenyl-2-pyrrolidinemethanol by column chromatography or recrystallization.[20][21]

Part 4: The Impact of Chiral Pyrrolidine Building Blocks in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[2][4] The ability to synthesize specific enantiomers of these drugs is often critical for their therapeutic efficacy and to minimize off-target effects.[3][24] Chiral pyrrolidine building blocks are instrumental in the synthesis of drugs across various therapeutic areas, including antivirals, treatments for central nervous system disorders, and anticancer agents.[2][3][6] Their incorporation can enhance binding affinity to biological targets, improve pharmacokinetic properties, and increase the overall potency of the drug molecule.[5]

Conclusion: An Enduring Legacy and Future Directions

The discovery and development of chiral pyrrolidine building blocks represent a triumph of synthetic organic chemistry. From the serendipitous discovery of proline's catalytic prowess to the rational design of sophisticated chiral auxiliaries and catalysts, the journey has been marked by ingenuity and a relentless pursuit of stereochemical control. The methodologies discussed herein have not only provided access to a vast array of valuable chiral molecules but have also fundamentally shaped the field of asymmetric synthesis. As the demand for enantiomerically pure pharmaceuticals and other complex chiral molecules continues to grow, the legacy of these foundational discoveries will undoubtedly inspire the development of even more powerful and sustainable synthetic strategies for the construction of chiral pyrrolidine-containing compounds.

Visualizations

Diagram 1: The Proline-Catalyzed Aldol Reaction Mechanism

Caption: Mechanism of the proline-catalyzed asymmetric aldol reaction.

Diagram 2: The Enders SAMP/RAMP Hydrazone Alkylation Workflow

Caption: Workflow for the Enders SAMP/RAMP hydrazone alkylation.

References

-

Wikipedia. Proline-catalyzed aldol reactions. [Link]

-

Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. [Link]

-

Wikipedia. Proline organocatalysis. [Link]

- Google Patents.

-

ACS Publications. Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. [Link]

-

PMC. Proline Sulfonamide-Based Organocatalysis: Better Late than Never. [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ACS Publications. The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. [Link]

-

PNAS. New mechanistic studies on the proline-catalyzed aldol reaction. [Link]

-

Organic Syntheses. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. [Link]

-

RSC Publishing. Heterogeneous organocatalysis: the proline case. [Link]

-

MDPI. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [Link]

-

Taylor & Francis Online. L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. [Link]

-

ACS Publications. A practical enantioselective synthesis of .alpha.,.alpha.-diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Chiral Building Blocks in Modern Drug Discovery. [Link]

-

MPG.PuRe. Proline-catalyzed asymmetric reactions. [Link]

-

Royal Society of Chemistry. Proline as an Asymmetric Organocatalyst. [Link]

-

University of Illinois at Urbana-Champaign. PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]

-

National Institutes of Health. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. [Link]

-

HARVEST (University of Saskatchewan). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. [Link]

-

ResearchGate. Proline: An Essential Amino Acid as Effective Chiral Organocatalyst. [Link]

-

PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

-

Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. [Link]

-

PubMed Central. Heterogeneous organocatalysis: the proline case. [Link]

-

MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

-

ResearchGate. A Proline-Catalyzed Asymmetric Robinson Annulation Reaction. [Link]

-

Wikipedia. Mannich reaction. [Link]

-

PubMed. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ACS Publications. Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. [Link]

-

ResearchGate. Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

-

YouTube. Ender's SAMP/RAMP stereoselective alkylation. [Link]

-

Erowid. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. enamine.net [enamine.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnas.org [pnas.org]

- 11. books.rsc.org [books.rsc.org]

- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proline-catalyzed asymmetric reactions :: MPG.PuRe [pure.mpg.de]

- 17. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. nbinno.com [nbinno.com]

- 21. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 22. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. nbinno.com [nbinno.com]

An In-Depth Technical Guide to (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid, a key chiral intermediate in pharmaceutical research and development. We will delve into its chemical identity, molecular structure, plausible synthetic pathways, analytical methodologies for quality control, and its strategic applications in medicinal chemistry. This document is intended to serve as a practical resource, grounded in scientific principles, to support the advancement of innovative therapeutic agents.

Core Compound Identification and Properties

This compound is a substituted pyrrolidine derivative characterized by a specific stereochemistry at the 3-position of the pyrrolidine ring. This chirality is often crucial for the biological activity of the final drug molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1292324-46-9 | [1] |

| Molecular Formula | C₈H₁₃NO₄ | [2] |

| Molecular Weight | 187.19 g/mol | [2] |

| Appearance | White to off-white solid (typical) | Inferred from similar compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| Storage Conditions | 2-8 °C, protect from light and moisture | [1] |

Molecular Structure

The molecular structure of this compound comprises a central five-membered pyrrolidine ring. An acetic acid moiety is attached to the nitrogen atom at position 1, and a methoxycarbonyl group is substituted at the chiral center, position 3, in the (S)-configuration.

Caption: 2D representation of this compound.

Synthesis and Manufacturing Considerations

While specific proprietary synthesis routes may vary, a plausible and efficient pathway for the preparation of this compound can be conceptualized from established organocatalytic methods. One such approach involves an asymmetric Michael addition, a powerful tool for creating chiral centers.[3][4]

Proposed Synthetic Workflow

A potential synthetic route starts from readily available precursors and utilizes an organocatalyst to induce the desired stereochemistry.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on the synthesis of similar pyrrolidine-3-carboxylic acid derivatives.[3][4]

-

Asymmetric Michael Addition: